12-Oxopentadecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
12-oxopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLPQLKKAVROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 12 Oxopentadecanoic Acid
Biosynthetic Precursors and Initial Enzymatic Steps in 12-Oxopentadecanoic Acid Formation
The biosynthesis of this compound (OPDA) is a crucial part of the oxylipin pathway in plants, which is activated in response to various stresses like wounding, herbivory, and pathogen attacks. frontiersin.orgnih.gov This pathway leads to the formation of a family of signaling molecules called jasmonates, with OPDA being a primary precursor. frontiersin.orgnih.gov
Role of Polyunsaturated Fatty Acids, Specifically α-Linolenic Acid
The journey to OPDA begins with polyunsaturated fatty acids (PUFAs), primarily α-linolenic acid (α-LeA, 18:3). mdpi.comresearchgate.net This essential fatty acid, found in plant cell membranes, is the initial substrate for the synthesis. nih.govnih.govwikipedia.org In plants, the synthesis of α-linolenic acid itself is a multi-step process involving several enzymes. researchgate.netfrontiersin.org The conversion of linoleic acid to α-linolenic acid is catalyzed by the enzyme fatty acid desaturase 3 (FAD3). nih.gov
The biosynthesis of jasmonates, including OPDA, starts with the release of α-linolenic acid from chloroplast membranes. mdpi.com This is followed by a series of enzymatic reactions that transform it into various bioactive oxylipins. nih.gov
Key Enzymatic Transformations in this compound Biogenesis
The conversion of α-linolenic acid to OPDA involves a cascade of three key enzymatic reactions that occur within the chloroplasts. nih.gov
Function of 13-Lipoxygenases (13-LOX)
The first committed step is the introduction of molecular oxygen into α-linolenic acid, a reaction catalyzed by 13-lipoxygenases (13-LOX). usp.brmdpi.comnih.gov This enzyme specifically oxygenates the 13th carbon of α-linolenic acid, leading to the formation of 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). usp.brnih.govoup.com There are different isoforms of 13-LOX in plants, such as LOX2, LOX3, LOX4, and LOX6 in Arabidopsis thaliana, which are involved in the synthesis of 12-OPDA. mdpi.comnih.gov
Mechanism of Allene (B1206475) Oxide Synthase (AOS)
The 13-HPOT formed by 13-LOX is then rapidly converted by allene oxide synthase (AOS), a member of the cytochrome P450 family (CYP74A). mdpi.comnih.gov AOS catalyzes the dehydration of 13-HPOT to form an unstable allene oxide, (13S)12,13-epoxy-octadecatrienoic acid. frontiersin.orgmdpi.com This allene oxide is a critical intermediate, standing at a branch point in the oxylipin pathway. gsartor.orgaocs.org In the absence of the next enzyme, this unstable compound can spontaneously hydrolyze into α- and γ-ketols or cyclize to a racemic mixture of OPDA. usp.brmdpi.com
Activity of Allene Oxide Cyclase (AOC)
The final enzymatic step in the chloroplast is the stereospecific cyclization of the allene oxide, catalyzed by allene oxide cyclase (AOC). usp.brwikipedia.org This enzyme ensures the formation of the naturally occurring cis-(+)-enantiomer of OPDA, specifically (9S, 13S)-12-oxophytodienoic acid. usp.broup.com The AOC-catalyzed step is considered crucial as it establishes the specific stereochemistry required for the subsequent formation of jasmonic acid (JA). usp.br
Subcellular Localization and Transport Mechanisms of this compound
The initial steps of OPDA biosynthesis, from α-linolenic acid to OPDA, are localized within the chloroplasts. nih.govnih.gov The enzymes 13-LOX, AOS, and AOC all function within this organelle. mdpi.commdpi.com
Once synthesized, OPDA is transported out of the chloroplast and into the peroxisomes for further metabolism. frontiersin.orgnih.gov This transport is mediated by specific proteins. Plastid envelope proteins like OPDAT1 and JASSY, as well as peroxisomal ATP-binding cassette (ABC) transporters such as COMATOSE (CTS), are involved in moving OPDA across the membranes. frontiersin.orgnih.govbiorxiv.org Inside the peroxisome, OPDA undergoes reduction and β-oxidation to eventually form jasmonic acid. mdpi.comwikipedia.org
Furthermore, there is evidence for the long-distance transport of OPDA throughout the plant via the phloem, suggesting its role as a systemic signaling molecule. aocs.org
Interactive Data Table: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Substrate | Product | Cellular Location |
| 13-Lipoxygenase | 13-LOX | Dioxygenation of fatty acids | α-Linolenic acid | 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) | Chloroplast |
| Allene Oxide Synthase | AOS | Dehydration of hydroperoxy fatty acids | 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) | (13S)12,13-Epoxy-octadecatrienoic acid | Chloroplast |
| Allene Oxide Cyclase | AOC | Cyclization of allene oxide | (13S)12,13-Epoxy-octadecatrienoic acid | cis-(+)-12-Oxopentadecanoic acid (OPDA) | Chloroplast |
Plastidial Synthesis and Export Mechanisms
The biosynthesis of this compound begins in the plastids, originating from polyunsaturated fatty acids like α-linolenic acid (18:3) released from plastidial membranes. oup.comnih.gov The process, known as the octadecanoid pathway, involves three key enzymatic steps:
Lipoxygenase (LOX): The pathway is initiated by the enzyme 13-lipoxygenase, which introduces molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). uni-jena.deoup.com
Allene Oxide Synthase (AOS): The unstable 13-HPOT is then rapidly converted into an allene oxide, (13S)12,13-epoxy-octadecatrienoic acid, by the action of allene oxide synthase. frontiersin.orgbiorxiv.org
Allene Oxide Cyclase (AOC): Finally, allene oxide cyclase catalyzes the cyclization of the allene oxide to produce the cyclopentenone structure characteristic of cis-(+)-12-oxophytodienoic acid (OPDA). frontiersin.orgnih.govnih.gov
Once synthesized, OPDA must be exported from the plastid to the cytosol to continue its metabolic journey. nih.gov This transport across the plastid envelope is facilitated by specific proteins. frontiersin.orgnih.gov Research in Populus trichocarpa has identified a plastid inner envelope-localized protein named 12-oxo-Phtyodienoic Acid Transporter 1 (OPDAT1) as being involved in the export of OPDA. nih.govoup.com Studies on plants with a non-functional OPDAT1 gene showed an accumulation of OPDA within the plastids and a corresponding decrease in the cytosolic concentration of jasmonic acid, confirming OPDAT1's role in this transport process. nih.gov Another protein, JASSY, has also been implicated in this export mechanism. frontiersin.orgresearchgate.net
Peroxisomal Import via ABC-Transporters (e.g., COMATOSE-1)
After exiting the plastid, OPDA translocates to the peroxisomes for the next phase of its metabolism. biorxiv.org The import of OPDA into the peroxisomal matrix is an active process mediated, at least in part, by an ATP-binding cassette (ABC) transporter known as COMATOSE (CTS), also referred to as PED3 or AtPXA1. frontiersin.orgbiorxiv.orgfrontiersin.org CTS is a full-length ABC transporter located on the peroxisomal membrane. oup.comnih.gov It is understood to be responsible for importing a range of substrates for β-oxidation, including OPDA. oup.comnih.govnih.gov
Mutant plants lacking a functional CTS protein exhibit a significant reduction in jasmonic acid levels, indicating that CTS-mediated transport is a major route for OPDA import into peroxisomes. nih.gov However, the fact that JA synthesis is not entirely eliminated in these mutants suggests the existence of alternative, possibly passive, import pathways. nih.gov
Downstream Metabolic Fates and Conversions of this compound
Inside the peroxisome, this compound undergoes a series of enzymatic modifications, ultimately leading to the formation of jasmonic acid. nih.gov
Reduction to 3-2(2′(Z)-pentenyl) cyclopentane-1-octanoic acid (OPC-8:0)
The first step in the peroxisomal conversion of OPDA is the reduction of the double bond within its cyclopentenone ring. uni-jena.denih.gov This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3). oup.comnih.gov The product of this reduction is 3-oxo-2(2′(Z)-pentenyl) cyclopentane-1-octanoic acid, commonly abbreviated as OPC-8:0. nih.govresearchgate.netpnas.org This conversion is a critical step that commits OPDA to the jasmonic acid biosynthesis pathway. researchgate.net
Role of 12-Oxophytodienoate Reductase 3 (OPR3)
12-Oxophytodienoate Reductase 3 (OPR3) is the specific and essential enzyme for the production of jasmonic acid required for processes like male gametophyte development. pnas.org It belongs to a small family of related enzymes, but OPR3 is the only isoform located in the peroxisome that can efficiently reduce the naturally occurring (9S,13S) stereoisomer of OPDA. nih.govresearchgate.netoup.com Other isoforms, such as OPR1 and OPR2, show very little activity towards this specific substrate. nih.govresearchgate.net The high efficiency and substrate specificity of OPR3 make it the most significant OPR isozyme in the jasmonic acid synthesis pathway. nih.govresearchgate.netwikipedia.org Studies using Arabidopsis mutants lacking OPR3 (opr3) confirm its indispensable role; these plants are male-sterile but can have fertility restored by the application of jasmonic acid, but not by OPDA. pnas.orgnih.gov
Table 1: Kinetic Properties of OPR Isozymes with (9S,13S)-12-oxophytodienoic acid
| Enzyme | K_m (µM) | V_max_ (nkat/mg protein) | Efficiency |
| OPR3 | 35 | 53.7 | High |
| OPR1 | - | - | Very Low |
| OPR2 | - | - | Very Low |
| Data sourced from studies on Arabidopsis thaliana, showing the superior efficiency of OPR3 in converting the natural stereoisomer of OPDA. nih.govresearchgate.net |
Subsequent β-Oxidation Processes
Following its formation, OPC-8:0 is activated to its coenzyme A (CoA) ester by a 4-coumarate:CoA ligase-like (4CL-like) protein. oup.comfrontiersin.org This activated molecule then undergoes three successive cycles of peroxisomal β-oxidation. uni-jena.deoup.comnih.gov Each cycle shortens the carboxylic acid side chain by two carbon atoms. uni-jena.denih.gov This process generates intermediate compounds, specifically OPC-6:0 (3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid) and OPC-4:0 (3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid), before yielding the final product. oup.combiorxiv.org The core enzymes involved in β-oxidation include acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). frontiersin.orgnih.gov
Formation of Jasmonic Acid (JA) from this compound
The three rounds of β-oxidation on the OPC-8:0 side chain culminate in the formation of a 12-carbon molecule, (+)-7-iso-jasmonic acid, the biologically active form of jasmonic acid. uni-jena.deoup.comoup.com This molecule can then epimerize to the more stable trans isomer, (−)-JA. oup.com This canonical pathway, involving the reduction of OPDA by OPR3 followed by β-oxidation, is the primary route for JA biosynthesis. pnas.orgbiorxiv.org
Recent research has also uncovered an alternative, OPR3-independent pathway for JA synthesis. biorxiv.org In this route, cis-OPDA can first undergo three cycles of β-oxidation to form intermediates like dinor-cis-OPDA and tetranor-cis-OPDA, eventually yielding 4,5-didehydro-JA. biorxiv.org This intermediate is then reduced by a different reductase, OPR2, which is localized in the cytosol, to form jasmonic acid. biorxiv.org
Table 2: Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| 12-OPDA | This compound / 12-Oxo-phytodienoic acid |
| OPC-8:0 | 3-Oxo-2(2′(Z)-pentenyl) cyclopentane-1-octanoic acid |
| OPC-6:0 | 3-Oxo-2(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid |
| OPC-4:0 | 3-Oxo-2(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid |
| JA | Jasmonic acid |
| 13-HPOT | 13(S)-Hydroperoxy-octadecatrienoic acid |
| α-LeA | α-Linolenic acid |
Biosynthesis of this compound and Related Oxo-Fatty Acids in Non-Plant Organisms
The biosynthesis of this compound and structurally related oxo-fatty acids is not confined to the plant kingdom. Various non-plant organisms, including fungi, bacteria, and diatoms, possess distinct metabolic pathways to produce these lipid molecules. These pathways often involve unique enzymatic systems that convert fatty acid precursors into a range of oxylipins, including saturated and unsaturated oxo-fatty acids.
Fungal Biosynthesis of Jasmonates (e.g., Fusarium oxysporum)
Fungi, particularly the plant pathogen Fusarium oxysporum, are capable of producing significant quantities of jasmonates, a class of lipid-derived signaling molecules. nih.gov The fungal biosynthetic pathway to jasmonates shares key intermediates with the well-characterized pathway in plants, notably the C18 cyclopentenone, 12-oxo-phytodienoic acid (12-OPDA). nih.govpeerj.com
Research on Fusarium oxysporum f. sp. tulipae (FOT) has elucidated that the biosynthesis is analogous to the plant pathway, proceeding through the sequential action of several enzymes. peerj.comresearchgate.net The process begins with the oxygenation of α-linolenic acid (18:3n-3) by a lipoxygenase (LOX) to form a hydroperoxy fatty acid. nih.gov This intermediate is then converted by an allene oxide synthase (AOS) to an unstable allene oxide, which is subsequently cyclized by an allene oxide cyclase (AOC) to yield 12-OPDA. nih.govpeerj.com
A notable distinction in the fungal pathway is its ability to utilize linoleic acid (18:2n-6) as a precursor, a substrate not typically processed by plant AOCs. researchgate.netnih.gov The incubation of F. oxysporum with linoleic acid leads to the formation of 9(S),13(S)-12-oxophytoenoic acid, which is the 15,16-dihydro analog of 12-OPDA. researchgate.netnih.gov This finding points to a novel fungal AOC with different substrate specificity compared to its plant counterpart. nih.gov The conversion of these precursors is summarized in the table below.
| Precursor Fatty Acid | Key Intermediate | Final Jasmonate Product (example) |
| α-Linolenic Acid (18:3n-3) | 12-oxo-phytodienoic acid (12-OPDA) | (+)-7-iso-Jasmonoyl-(S)-isoleucine |
| Linoleic Acid (18:2n-6) | 9(S),13(S)-12-oxophytoenoic acid | 9,10-dihydro-(+)-7-iso-JA-Ile |
This table summarizes the fungal biosynthesis of jasmonates from different fatty acid precursors in Fusarium oxysporum.
The enzyme responsible for the initial oxygenation in F. oxysporum appears to be a cytochrome P450 or a catalase-related hydroperoxidase, rather than a canonical 13S-lipoxygenase found in plants. nih.gov
Microbial Conversion and Enzymatic Systems in Oxo-Fatty Acid Production
Various microorganisms possess enzymatic machinery to convert fatty acids into hydroxy and oxo-fatty acids. researchgate.net This bioconversion represents a significant route for producing these valuable chemicals. The process often involves a two-step enzymatic reaction where an unsaturated fatty acid is first hydrated to a hydroxy fatty acid, which is then oxidized to the corresponding oxo-fatty acid. researchgate.net
For instance, bacteria can transform oleic acid, a common unsaturated fatty acid, into 10-oxostearic acid. researchgate.net This microbial conversion pathway has been observed in species such as Micrococcus luteus and Flavobacterium meningosepticum. researchgate.net The key enzymes involved are:
Oleate Hydratase : This enzyme catalyzes the hydration of the double bond in an unsaturated fatty acid. For example, it converts oleic acid (a C18:1 fatty acid) into 10-hydroxystearic acid. researchgate.netresearchgate.net
Hydroxy Fatty Acid Dehydrogenase : This enzyme subsequently oxidizes the hydroxyl group of the intermediate to a ketone group, forming the final oxo-fatty acid. researchgate.net
The general scheme for this microbial conversion is presented below.
| Substrate | Enzyme System | Intermediate Product | Final Product |
| Unsaturated Fatty Acids (e.g., Oleic Acid) | Oleate Hydratase, Hydroxy Fatty Acid Dehydrogenase | Hydroxy Fatty Acids (e.g., 10-Hydroxystearic Acid) | Oxo-Fatty Acids (e.g., 10-Oxostearic Acid) |
This table outlines the general enzymatic pathway for the microbial production of oxo-fatty acids from unsaturated fatty acids.
These enzymatic systems are not limited to oleic acid and can act on other fatty acids possessing a cis-9-double bond. researchgate.net This microbial capability highlights a versatile and efficient biological route for the synthesis of various oxo-fatty acids. researchgate.netsemanticscholar.org
Undersynthesized Pathways of Saturated Oxo Fatty Acids (SOFAs) in Diatoms
Diatoms, a major group of microalgae, are known producers of a diverse array of lipids, including oxylipins. mdpi.com Among these are saturated oxo-fatty acids (SOFAs), a class of lipids whose biosynthetic pathways remain largely uncharacterized and are considered understudied. nih.govnih.gov
Untargeted metabolomic analysis of the marine diatom Skeletonema marinoi has led to the identification of several SOFAs, including 7-oxoheptadecanoic acid and 9-oxoheptadecanoic acid. nih.govbiorxiv.org Despite their detection, the specific enzymatic pathways leading to their formation in diatoms are currently unknown. nih.govbiorxiv.org This lack of knowledge underscores the novelty of these metabolic routes.
However, some evidence for oxo-fatty acid synthesis exists. Research on the marine diatom Stephanopyxis turris showed that upon cell damage, eicosapentaenoic acid is converted into products including a 12-oxo acid. mdpi.com This transformation is initiated by a lipoxygenase, followed by the cleavage of a hydroperoxide intermediate by a hydroperoxide halolyase, indicating a potential pathway for oxo-acid formation in this species. mdpi.com
The study of SOFAs and other oxo-fatty acids in diatoms is an emerging field, with the identified compounds and potential enzyme activities summarized below.
| Diatom Species | Precursor | Identified Oxo-Fatty Acids | Proposed Enzymes | Pathway Status |
| Skeletonema marinoi | Unknown | 7-oxoheptadecanoic acid, 9-oxoheptadecanoic acid | Unknown | Undersynthesized nih.govbiorxiv.org |
| Stephanopyxis turris | Eicosapentaenoic Acid | 12-oxo acid | Lipoxygenase, Hydroperoxide halolyase | Partially characterized mdpi.com |
This table summarizes the current knowledge on the production of saturated oxo-fatty acids (SOFAs) and other oxo-acids in diatoms, highlighting the undersynthesized nature of these pathways.
Chemical Synthesis Approaches for 12 Oxopentadecanoic Acid and Analogues
Total Synthesis Strategies for 12-Oxopentadecanoic Acid
The complete synthesis of a target molecule from readily available starting materials, known as total synthesis, is a cornerstone of organic chemistry. scripps.edu It allows for the creation of complex molecules and provides a platform for the development of new synthetic methods. scripps.edu
Multi-Step Reaction Sequences from Cyclic Precursors
One of the documented approaches to synthesizing this compound involves a multi-step sequence commencing from a cyclic precursor. This strategy leverages the inherent structural features of a ring system to control stereochemistry and functional group placement, which are then elaborated to the final acyclic target. While specific details of a total synthesis of this compound from a cyclic precursor were not found in the provided search results, this general strategy is a common and powerful tool in the synthesis of complex natural products. nih.govnih.gov For instance, the synthesis of other complex molecules has been achieved through a series of reactions including cyclizations and ring-opening steps to construct the desired carbon skeleton. nih.gov
Application of Allylic Substitution, Iodolactonization, and Wittig Reactions
A combination of powerful synthetic reactions, including allylic substitution, iodolactonization, and the Wittig reaction, can be strategically employed in the synthesis of long-chain fatty acids and their derivatives.
Allylic Substitution: This reaction allows for the introduction of a variety of functional groups at a position adjacent to a double bond.
Iodolactonization: This process involves the formation of a lactone (a cyclic ester) through the reaction of an unsaturated carboxylic acid with iodine.
Wittig Reaction: This renowned reaction is a cornerstone for the formation of carbon-carbon double bonds, typically by reacting an aldehyde or ketone with a phosphonium (B103445) ylide.
While a specific synthetic route to this compound explicitly detailing this sequence was not identified in the search results, these reactions are fundamental in the synthesis of related structures like polyunsaturated fatty acids and butenolides. core.ac.ukscribd.com
Enantioselective Synthesis Methodologies for this compound
Enantioselective synthesis focuses on the preferential formation of one enantiomer (a non-superimposable mirror image) of a chiral molecule over the other. This is of paramount importance as the biological activity of chiral molecules can differ significantly between enantiomers.
Utilisation of Chiral Catalysts (e.g., Palladium Catalysts)
Chiral catalysts, particularly those based on transition metals like palladium, are instrumental in achieving high levels of enantioselectivity. nih.gov These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer. Palladium catalysts have been successfully employed in a variety of enantioselective transformations, including C-H olefination and cyclization reactions to generate axially chiral compounds with excellent enantioselectivities (often >95% ee). rsc.orgmdpi.comnih.gov While a specific application of a chiral palladium catalyst for the enantioselective synthesis of this compound was not found, the principles of this methodology are well-established and could theoretically be applied. dicp.ac.cn
Synthetic Routes for Keto-Fatty Acid Analogues
The synthesis of analogues of this compound, particularly other keto-fatty acids, is also of significant interest. These analogues can be used to probe structure-activity relationships and may possess unique biological properties.
Controlled Oxidation of Fatty Acid Derivatives
A primary method for the synthesis of keto-fatty acids is the controlled oxidation of corresponding fatty acid derivatives. basicmedicalkey.commhmedical.com This involves the selective introduction of a ketone functional group into the fatty acid chain. The process of fatty acid oxidation is a fundamental biological pathway, and understanding its mechanisms can inform synthetic strategies. uoanbar.edu.iq In a laboratory setting, various oxidizing agents can be employed to achieve this transformation. The challenge lies in controlling the position and extent of oxidation to obtain the desired keto-fatty acid. A process known as decarboxylative ketonization of fatty acids or their derivatives, using a metal compound as a catalyst, has also been developed for the synthesis of internal ketones. google.com
Preparation of Other Carboxylic Acids with Keto Groups
The synthesis of carboxylic acids bearing a ketone function, including analogues of this compound, can be achieved through several established and emerging chemical strategies. These methods often involve the oxidation of precursor molecules or the coupling of smaller building blocks.
A particularly effective and mild method for creating saturated oxo fatty acids (SOFAs) is through a photochemical hydroacylation reaction. acs.orgmdpi.com This approach involves the reaction between a commercially available ω-alkenoic acid and an aldehyde, initiated by light in the presence of a photoinitiator like phenylglyoxylic acid. acs.orgmdpi.com The reaction proceeds under mild conditions, often in water, and allows for the synthesis of a library of SOFAs by varying the chain lengths of the reacting alkene and aldehyde. acs.org For instance, the synthesis of 10-oxopentadecanoic acid has been demonstrated using this photochemical method. acs.org
Other synthetic routes include the oxidation of alkenes or alcohols. organic-chemistry.orgchemistrysteps.compressbooks.pub The oxidative cleavage of olefins using reagents like osmium tetroxide (OsO₄) in combination with an oxidant such as oxone can yield ketones or carboxylic acids. organic-chemistry.org Similarly, the oxidation of primary alcohols and aldehydes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is a classic method for preparing carboxylic acids. chemistrysteps.compressbooks.pubbyjus.com For creating keto-acids, a precursor molecule with a secondary alcohol group at the desired position can be oxidized to a ketone.
The Claisen condensation reaction provides a pathway to β-keto acids, where an ester reacts with a strong base to form a carbon-carbon bond. fiveable.me For producing γ-keto acids, methods such as the photocatalytic addition of CO₂ to enones have been developed. organic-chemistry.org Additionally, the acylation of cyclic enamines has been used to synthesize long-chain keto-acids like 11-oxoeicosanoic acid and 13-oxodocosanoic acid. nih.gov
Table 1: Synthetic Methods for Preparing Keto-Carboxylic Acids
| Method | Description | Starting Materials | Key Reagents/Catalysts | Reference |
| Photochemical Hydroacylation | A light-initiated reaction that couples an alkene with an aldehyde to form a ketone. | ω-Alkenoic acids, Aldehydes | Phenylglyoxylic acid (photoinitiator), Household bulb irradiation | acs.orgmdpi.com |
| Oxidative Cleavage of Alkenes | The C=C double bond is cleaved to form ketones and/or carboxylic acids. | Alkenes | OsO₄/Oxone, RuO₂/NaIO₄, Ozonolysis followed by oxidation | pressbooks.puborganic-chemistry.org |
| Oxidation of Secondary Alcohols | A secondary alcohol group on a carboxylic acid chain is oxidized to a ketone. | Hydroxy-carboxylic acids | Jones reagent, Potassium permanganate (KMnO₄) | acs.orgchemistrysteps.com |
| Claisen Condensation | An ester enolate reacts with another ester molecule to form a β-keto ester, which can be hydrolyzed. | Esters with α-hydrogens | Strong base (e.g., Sodium ethoxide) | fiveable.me |
| Acylation of Cyclic Enamines | A cyclic enamine is acylated, followed by hydrolysis to yield a keto-acid. | Cyclic ketones (to form enamines), Acyl halides | - | nih.gov |
| Reductive Carboxylation | An aryl vinyl ketone is carboxylated using magnesium and carbon dioxide. | Aryl vinyl ketones | Magnesium, Carbon dioxide (CO₂) | organic-chemistry.org |
Derivatization for Structural Diversity
To explore structure-activity relationships and generate novel compounds, this compound and its analogues can undergo further chemical modifications. The ketone and carboxylic acid functional groups serve as reactive handles for a variety of derivatization reactions, leading to significant structural diversity.
A common derivatization strategy involves the reduction of the ketone group to a secondary alcohol. mdpi.com This transformation is typically achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄). sci-hub.st The resulting hydroxy fatty acid can then be subjected to further reactions. For example, the newly formed hydroxyl group can be coupled with other fatty acids (such as caproic, palmitic, or oleic acid) to produce a diverse library of fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com This esterification creates more complex lipid structures from the original keto-acid scaffold. mdpi.com
Another approach involves the oxymercuration-demercuration reaction sequence. This method was used to transform an olefinic keto ester into a tertiary alcohol by reacting it with mercuric acetate (B1210297) followed by demercuration with NaBH₄. sci-hub.st The carboxylic acid group itself can also be modified. For instance, it can be converted to an acid chloride using reagents like thionyl chloride. sci-hub.st This highly reactive intermediate can then be reacted with various nucleophiles, such as organocadmium reagents, to introduce new alkyl or aryl groups, as demonstrated in the synthesis of 8-propionyl-12-hydroxyheptadecanoic acid. sci-hub.st
Table 2: Derivatization Reactions for Keto-Carboxylic Acids
| Reaction Type | Description | Reagent(s) | Resulting Structure/Functional Group | Reference |
| Ketone Reduction | The oxo group is reduced to a secondary alcohol. | Sodium borohydride (NaBH₄) | Hydroxy-carboxylic acid | mdpi.comsci-hub.st |
| Esterification | The hydroxyl group (from ketone reduction) is coupled with another carboxylic acid. | A second fatty acid, Coupling agents (e.g., DCC) | Fatty acid ester of a hydroxy fatty acid (FAHFA) | mdpi.com |
| Acid Chloride Formation | The carboxylic acid is converted to a more reactive acid chloride. | Thionyl chloride (SOCl₂) | Acyl chloride | sci-hub.st |
| Organometallic Addition | An organometallic reagent adds to an acid chloride, forming a new ketone. | Diethylcadmium (Et₂Cd) | New ketone structure (e.g., propionyl group) | sci-hub.st |
| Oxymercuration-Demercuration | An alkene is converted to an alcohol. | 1. Mercuric acetate (Hg(OAc)₂) 2. Sodium borohydride (NaBH₄) | Tertiary alcohol | sci-hub.st |
Analytical Methodologies for 12 Oxopentadecanoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methodologies for 12-Oxopentadecanoic acid. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as quantification or structural elucidation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of fatty acids and their derivatives, including this compound. hplc.eu HPLC offers the advantage of analyzing compounds without the need for derivatization, which is often required in gas chromatography. aocs.org The separation in HPLC is based on the distribution of the analyte between a stationary phase and a liquid mobile phase. For fatty acids, the selection of the stationary and mobile phases is critical to achieve optimal resolution.
A common approach for the analysis of underivatized fatty acids involves using a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of acid like acetic acid to ensure sharp peaks. agilent.com Detection can be achieved using UV detectors at low wavelengths (around 210 nm) or more universal detectors like Evaporative Light Scattering Detectors (ELSD) when the analyte lacks a strong chromophore. gerli.com For enhanced sensitivity and selectivity, especially at trace levels, derivatization to introduce a UV-absorbing or fluorescent tag can be employed. agilent.comphenomenex.com
Table 1: General HPLC Parameters for Fatty Acid Analysis
| Parameter | Description |
| Stationary Phase | Octadecylsilyl (ODS, C18) is most common. agilent.com |
| Mobile Phase | Acetonitrile/water or Methanol/water mixtures. agilent.com |
| Modifier | A small amount of acid (e.g., acetic acid) is often added to the mobile phase to improve peak shape. agilent.com |
| Detection | UV at 205-210 nm for underivatized acids, or ELSD. agilent.comgerli.com Derivatization allows for more sensitive UV or fluorescence detection. agilent.com |
Reversed-Phase Liquid Chromatography (RPLC)
Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC used for fatty acid analysis. obrnutafaza.hr In RPLC, a nonpolar stationary phase, typically a C18 (octadecyl) or C8 (octyl) bonded silica, is used with a polar mobile phase. obrnutafaza.hr The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase. obrnutafaza.hr
For this compound, its 15-carbon chain provides sufficient hydrophobicity for retention on a C18 column. nih.gov The elution order in RPLC for fatty acids is generally determined by chain length and degree of unsaturation, with longer chains and more saturated compounds being retained longer. agilent.com The presence of the oxo group in this compound increases its polarity compared to the corresponding saturated fatty acid, which will influence its retention time.
A study on the analysis of long and medium-chain lipids utilized a C18 column for the separation of long-chain fatty acids and a C8 column for medium-chain fatty acids, demonstrating the utility of different alkyl chain lengths for optimizing separations based on analyte hydrophobicity. researchgate.net
Table 2: RPLC Conditions for Medium to Long-Chain Fatty Acid Analysis
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase column. obrnutafaza.hrresearchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water. agilent.com |
| Temperature | Often performed at ambient or slightly elevated temperatures (e.g., 30-40 °C) to improve peak shape and reduce viscosity. |
| Detection | UV, ELSD, or Mass Spectrometry (MS). agilent.comgerli.com |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RPLC that is particularly well-suited for the separation of polar and hydrophilic compounds. mdpi.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. mdpi.com The retention mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. mdpi.com
For a molecule like this compound, which possesses both a hydrophobic carbon chain and a polar carboxylic acid and a ketone group, HILIC can offer a different selectivity compared to RPLC. phenomenex.com This technique is particularly advantageous for separating polar compounds that show little or no retention in RPLC. aocs.org The elution order in HILIC is generally the opposite of that in RPLC, with more polar compounds being more strongly retained. phenomenex.com
Table 3: Principles of HILIC for Polar Analyte Separation
| Feature | Description |
| Stationary Phase | Polar materials such as bare silica, or bonded phases with diol, amide, or amino functionalities. |
| Mobile Phase | High percentage of organic solvent (typically >70% acetonitrile) with an aqueous buffer. phenomenex.com |
| Retention Mechanism | Partitioning into a water-enriched layer on the stationary phase surface. mdpi.com |
| Elution | Increasing the water content of the mobile phase decreases retention. |
Ion Exclusion Mode for Organic Acid Analysis
Ion Exclusion Chromatography (IEC) is a powerful technique for the separation of organic acids. shimadzu.com This method utilizes a stationary phase, typically a sulfonated polymer resin, that excludes highly ionized species while allowing weakly ionized or non-ionized molecules to be retained. shimadzu.com The separation is based on the principle of Donnan exclusion, where the fixed negative charges on the stationary phase repel anionic solutes.
For the analysis of organic acids like this compound, a dilute strong acid, such as sulfuric or perchloric acid, is commonly used as the mobile phase. diduco.com This acidic eluent suppresses the ionization of the carboxylic acid analytes, allowing them to partition into the stationary phase and be separated based on their pKa and hydrophobicity. Stronger acids, which remain more ionized, are excluded from the resin pores and elute earlier, while weaker acids, which are less ionized, are retained longer. diduco.com Detection is often achieved by conductivity, sometimes in conjunction with a suppressor to reduce background conductivity, or by UV detection at a low wavelength. nih.gov
Table 4: Typical Parameters for Ion Exclusion Chromatography of Organic Acids
| Parameter | Description |
| Stationary Phase | High-capacity cation-exchange resin in the H+ form. shimadzu.com |
| Mobile Phase | Dilute mineral acid (e.g., sulfuric acid, perchloric acid). diduco.com |
| Separation Principle | Donnan exclusion of ionized species and partitioning of non-ionized acids. diduco.com |
| Detection | Conductivity or UV detection. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. springernature.com This is achieved by using columns packed with sub-2 µm particles, which leads to higher separation efficiency. springernature.com
The analysis of oxidized fatty acids, including keto-acids like this compound, can be significantly improved by using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.netnih.gov This combination provides the high separation power of UHPLC with the high selectivity and sensitivity of MS detection. sigmaaldrich.com A UHPLC-MS/MS method has been described for the quantification of a wide range of oxidized fatty acids, including ketones, in food and biological samples, operating in negative ionization mode. researchgate.netsigmaaldrich.com
Table 5: Advantages of UHPLC for Oxidized Fatty Acid Analysis
| Feature | Advantage |
| Smaller Particle Size (<2 µm) | Higher separation efficiency and resolution. springernature.com |
| Higher Operating Pressures | Allows for faster flow rates and shorter analysis times. springernature.com |
| Improved Sensitivity | Sharper peaks lead to lower detection limits. nih.gov |
| Compatibility with MS | Ideal for complex mixture analysis and trace-level quantification. sigmaaldrich.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like fatty acids, derivatization is necessary to increase their volatility. restek.com Common derivatization methods for carboxylic acids include esterification to form methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters. nih.govthepharmajournal.com
A study on the analysis of 12-oxo-phytodienoic acid, a structurally similar compound, utilized GC-MS after conversion to its methyl ester. phenomenex.com This allowed for the separation and quantification of the compound in biological samples. The choice of derivatization reagent is crucial; for instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is effective for derivatizing carboxylic acids, as well as other functional groups like hydroxyls. nih.gov
The separation in GC is achieved on a capillary column with a specific stationary phase. For the analysis of fatty acid derivatives, columns with varying polarities can be used to optimize the separation based on boiling point and analyte-stationary phase interactions. Mass spectrometry (MS) is the most common detector coupled with GC for the analysis of fatty acids, providing both quantitative data and structural information.
Table 6: GC Derivatization and Analysis Parameters for Keto-Acids
| Parameter | Description |
| Derivatization | Esterification (e.g., to methyl esters) or Silylation (e.g., with BSTFA to form TMS esters). phenomenex.comnih.gov |
| Stationary Phase | Capillary columns with phases of varying polarity are used. Cyclodextrin-based phases can be used for enantiomeric separations. phenomenex.com |
| Injection | Split or splitless injection depending on the concentration of the analyte. |
| Detection | Mass Spectrometry (MS) is commonly used for identification and quantification. |
Spectrometric Detection and Structural Elucidation Methods
Spectrometric methods are indispensable for the detection and detailed structural analysis of this compound. These techniques provide critical information on its molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, MS provides the molecular weight and, through fragmentation analysis, insights into its structure. It is a highly sensitive method, capable of detecting trace amounts of the analyte in complex biological matrices.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules like fatty acids. nih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. nih.gov This process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov
Due to the carboxylic acid group, this compound is readily analyzed in negative ion mode, forming the [M-H]⁻ ion. ESI's ability to interface seamlessly with liquid chromatography (LC) makes LC-ESI-MS a standard method for the separation and detection of fatty acids from complex mixtures. temple.edu The technique is noted for its high sensitivity and tolerance of complex matrices, allowing for direct analysis with minimal sample pretreatment. temple.edufrontiersin.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.net For this compound (C₁₅H₂₈O₃), the exact mass of the neutral molecule is 256.2038 Da. In negative ion mode ESI, the expected accurate mass for the deprotonated ion [M-H]⁻ would be 255.1966 Da. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision (typically <5 ppm error), enabling confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. This capability is crucial for unbiased coverage of metabolites in complex biological samples. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈O₃ |
| Monoisotopic Mass (Neutral) | 256.2038 Da |
| Monoisotopic Mass of [M-H]⁻ Ion | 255.1966 Da |
| Monoisotopic Mass of [M+H]⁺ Ion | 257.2111 Da |
| Monoisotopic Mass of [M+Na]⁺ Ion | 279.1930 Da |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural elucidation of molecules. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 255.2) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum. This spectrum provides a fingerprint that is characteristic of the molecule's structure. researchgate.netresearchgate.net
For keto fatty acids, characteristic fragmentation patterns include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages at positions alpha and beta to the keto group. Analysis of these fragments helps to pinpoint the location of the oxo functional group along the fatty acid chain. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used tool for both the characterization and quantification of oxylipins and related lipids in biological samples. nih.govresearchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS)
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This configuration allows for high-resolution and accurate mass measurements of both the precursor ions selected by the quadrupole and the product ions analyzed by the TOF detector. rsc.org UHPLC-Q-TOF-MS/MS is a powerful platform for profiling and identifying unknown compounds in complex mixtures, such as oxidized lipids in biological systems. nih.govnih.gov
The high mass accuracy in both MS and MS/MS modes facilitates the confident identification of this compound and the precise determination of the elemental composition of its fragment ions. frontiersin.org This level of detail is critical for distinguishing between isomeric compounds and for elucidating fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure of a molecule in solution. It provides information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR and ¹³C NMR would be the primary experiments conducted.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include a triplet for the terminal methyl group (C15), multiplets for the methylene groups (CH₂) of the aliphatic chain, and characteristic signals for the methylene groups adjacent to the carboxyl (C2) and keto (C11, C13) groups.
¹³C NMR provides information about the different types of carbon atoms in the molecule. Distinct signals would be expected for the carboxyl carbon (C1), the keto carbon (C12), the terminal methyl carbon (C15), and the various methylene carbons along the chain.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (-COOH) | ~11-12 (broad s) | ~179-180 |
| 2 (-CH₂COOH) | ~2.3 (t) | ~34 |
| 3-10 (-CH₂-) | ~1.2-1.6 (m) | ~24-30 |
| 11 (-CH₂CO-) | ~2.4 (t) | ~42 |
| 12 (-C=O) | - | ~210-212 |
| 13 (-COCH₂-) | ~2.4 (t) | ~42 |
| 14 (-CH₂CH₃) | ~1.5 (m) | ~23 |
| 15 (-CH₃) | ~0.9 (t) | ~14 |
| s = singlet, t = triplet, m = multiplet. Predicted shifts are based on standard values and may vary depending on solvent and other experimental conditions. |
One-Dimensional (1D) NMR Spectroscopy
One-dimensional nuclear magnetic resonance (1D-NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide direct information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments. The protons adjacent to the electron-withdrawing carbonyl groups (the carboxylic acid and the ketone) are deshielded and appear further downfield.
α-Carboxylic Protons (C2-H₂): The methylene protons adjacent to the carboxylic acid typically resonate as a triplet around δ 2.35 ppm.
α-Ketone Protons (C11-H₂ and C13-H₂): The methylene protons flanking the ketone group are expected to appear as triplets at approximately δ 2.42 ppm.
Methylene Chain Protons (-CH₂-): The protons of the long polymethylene chain produce a large, complex multiplet in the δ 1.25-1.65 ppm region.
Terminal Methyl Protons (C15-H₃): The terminal methyl group gives rise to a characteristic triplet at approximately δ 0.88 ppm.
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.
Carboxylic Carbonyl (C1): The carbon of the carboxylic acid group is highly deshielded, with a characteristic chemical shift around δ 179-180 ppm.
Ketone Carbonyl (C12): The ketone carbonyl carbon is the most downfield signal, typically appearing at δ 210-212 ppm. oregonstate.educompoundchem.combhu.ac.in
α-Carbons (C2, C11, C13): The carbons adjacent to the carbonyl groups are found in the δ 34-43 ppm range.
Methylene Chain Carbons (-CH₂-): The carbons of the long alkyl chain resonate between δ 24-32 ppm.
Terminal Methyl Carbon (C15): The carbon of the terminal methyl group appears furthest upfield, around δ 14 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (-COOH) | ~12.0 (broad s, 1H) | ~179.5 |
| 2 (-CH₂-) | 2.35 (t, 2H) | ~34.1 |
| 3-10 (-CH₂-)₈ | 1.25-1.65 (m) | ~24.5-29.5 |
| 11 (-CH₂-) | 2.42 (t, 2H) | ~42.8 |
| 12 (-C=O) | - | ~211.5 |
| 13 (-CH₂-) | 2.42 (t, 2H) | ~42.8 |
| 14 (-CH₂-) | 1.58 (sextet, 2H) | ~23.9 |
| 15 (-CH₃) | 0.88 (t, 3H) | ~14.0 |
Note: Predicted values are based on standard chemical shift ranges for functional groups. Actual values may vary depending on solvent and experimental conditions.
Two-Dimensional (2D) NMR Spectroscopy
For complex molecules or mixtures, 2D NMR experiments are invaluable for resolving overlapping signals and establishing connectivity. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduresearchgate.net In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of the alkyl chain. For example, a cross-peak would be observed between the proton signal at δ 2.35 (C2-H₂) and its neighboring methylene protons (C3-H₂), as well as between the protons alpha to the ketone (C11-H₂ and C13-H₂) and their respective neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu An HSQC spectrum would definitively link each proton signal in the table above to its corresponding carbon signal. For instance, it would show a correlation between the proton peak at δ 0.88 ppm and the carbon peak at δ 14.0 ppm, confirming their assignment to the terminal methyl group (C15). This technique is particularly useful for resolving ambiguity in the crowded methylene region of the spectrum. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid and ketone functionalities.
The key diagnostic absorption bands are:
O-H Stretch (Carboxylic Acid): A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. ucla.edu
C-H Stretch (Alkyl): Strong absorption bands appear just below 3000 cm⁻¹, typically between 2950 and 2850 cm⁻¹, corresponding to the C-H stretching vibrations of the methylene and methyl groups in the alkyl chain. vscht.cz
C=O Stretch (Ketone and Carboxylic Acid): This is one of the most prominent features of the spectrum. A very strong, sharp absorption band is expected around 1715-1710 cm⁻¹. pressbooks.pubmaricopa.edu This band represents the overlapping stretching vibrations of both the ketone and the carboxylic acid carbonyl groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Alkyl (CH₂, CH₃) | C-H stretch | 2950 - 2850 | Strong |
| Ketone & Carboxylic Acid | C=O stretch | ~1715 | Very Strong, Sharp |
| Alkyl (CH₂) | C-H bend (scissoring) | ~1465 | Medium |
Sample Preparation and Extraction Protocols for this compound Analysis
Effective sample preparation is critical for the reliable analysis of this compound, ensuring its efficient isolation from the sample matrix and removal of interfering substances.
Controlled Oxidation for Chemical Characterization
Controlled oxidation can be employed as a chemical tool to confirm the structure of this compound or its precursors. For instance, the oxidation of the corresponding alcohol, 12-hydroxypentadecanoic acid, provides a route to synthesize and confirm the identity of the target keto-acid. nih.gov This transformation can be monitored using IR spectroscopy, where the disappearance of the alcohol's broad O-H stretching band (around 3400 cm⁻¹) and the appearance of the strong ketone C=O stretching band (around 1715 cm⁻¹) would confirm the conversion. This method is particularly useful in metabolic studies where the biotransformation of hydroxy fatty acids to keto fatty acids is investigated.
Solvent Extraction Methods (e.g., Methanol, Acetonitrile)
Solvent extraction is the most common technique for isolating fatty acids from biological and environmental samples. The choice of solvent is critical and depends on the polarity of the target analyte and the nature of the matrix. This compound is an amphipathic molecule, possessing a polar carboxylic acid head and a largely non-polar alkyl tail that is interrupted by a polar ketone group.
Methanol: As a polar protic solvent, methanol is effective at extracting fatty acids from tissues and cells. biotage.comchromtech.com It can disrupt hydrogen bonding and solubilize a wide range of lipids. It is often used in combination with less polar solvents like chloroform in classic lipid extraction protocols.
Acetonitrile: Acetonitrile is a polar aprotic solvent with a strong dipole moment. chromtech.com It is widely used in reversed-phase chromatography as a mobile phase component and is also an effective extraction solvent, particularly for moderately polar analytes. shimadzu.com An 80% acetonitrile solution is commonly used for extracting metabolites from biological samples. sigmaaldrich.com
The general principle involves homogenizing the sample in the chosen solvent or solvent mixture, followed by centrifugation to separate the liquid extract from the solid residue. The resulting supernatant, containing the extracted this compound, can then be concentrated and further purified if necessary.
Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a versatile sample preparation technique that combines sample homogenization, extraction, and cleanup into a single, streamlined process. nih.govresearchgate.net It is particularly well-suited for solid, semi-solid, and viscous biological samples such as animal tissues, plants, and foods. nih.govmdpi.com
The MSPD procedure for extracting this compound typically involves the following steps:
Blending: A small amount of the sample (e.g., 1 gram of tissue) is placed in a mortar and mechanically blended with a solid-phase sorbent (typically 4 grams of C18-bonded silica). ebrary.net
Homogenization: The gentle grinding action disrupts the sample's cellular architecture, and the lipophilic C18 ligands on the silica surface interact with the lipids, including this compound, effectively dispersing them over the sorbent. ebrary.net
Column Packing: The resulting homogenous, semi-dry material is transferred into an empty solid-phase extraction (SPE) column.
Elution: The target analyte is selectively eluted from the column by passing a suitable solvent through it. For a moderately polar compound like this compound, a solvent such as acetonitrile or methanol would be an appropriate eluent.
MSPD offers significant advantages over traditional methods, including reduced solvent consumption, shorter preparation times, and the ability to fractionate different classes of compounds from the same sample. mdpi.com
Method Validation and Performance Assessment
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For this compound, this process would confirm that the chosen analytical method can reliably measure its concentration in a given sample type.
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve. For the analysis of fatty acids, a series of calibration standards at different concentrations are prepared and analyzed.
A linear regression analysis is then performed by plotting the instrument response against the known concentrations of the standards. The relationship is typically represented by the equation y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The linearity is evaluated by the coefficient of determination (R²), with a value close to 1.000 indicating a strong linear relationship. For fatty acid analysis using chromatographic methods, R² values are often expected to be ≥0.99.
Table 1: Representative Linearity Data for Fatty Acid Analysis
| Analyte Class | Concentration Range | R² Value | Analytical Technique |
| Fatty Acids | 1 - 500 ng/mL | > 0.99 | LC-MS/MS nih.gov |
| Fatty Acids | 0.25 - 3.5 µg/mL | ≥ 0.9945 | RP-HPLC nih.gov |
This table represents typical linearity performance for fatty acid analysis and is not specific to this compound due to a lack of available data.
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. chromatographyonline.compfigueiredo.org The limit of quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. pfigueiredo.orgsepscience.com
These limits are critical for trace analysis of compounds like this compound. They can be determined empirically by analyzing progressively more dilute solutions of the analyte or calculated statistically based on the standard deviation of the response and the slope of the calibration curve. researchgate.net A common approach for LOD is a signal-to-noise ratio of 3:1, while for LOQ, a ratio of 10:1 is often used. sepscience.com
Table 2: Representative LOD and LOQ Data for Fatty Acid Derivatives
| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Technique |
| Trastuzumab | 0.6 µg/mL | 1.8 µg/mL | LC-MS/MS nih.gov |
| Hyaluronidase-OYSK | 0.07 µg/mL | 0.25 µg/mL | LC-MS/MS nih.gov |
| Hop Prenylflavonoids | Not Specified | 0.50 - 1.0 ng/mL | UHPLC-MS/MS uni-wuppertal.de |
This table shows examples of LOD and LOQ for other organic molecules analyzed by mass spectrometry methods, illustrating typical sensitivity. Specific data for this compound is not available.
Accuracy refers to the closeness of a measured value to a known or accepted true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is measured is calculated.
Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, an RSD of ≤15% is generally considered acceptable, except at the LOQ, where it may be ≤20%. nih.gov
Table 3: Representative Accuracy and Precision Data for Analytical Methods
| Analyte Class | Accuracy (% Recovery) | Precision (% RSD) | Notes |
| Fatty Acids in Plasma | Not Specified | ≤ 10% (Intra-day) | LC-MS analysis |
| Fatty Acids in Oils | Not Specified | ≤ 15% (Intra-day) | LC-MS analysis |
| General Fatty Acids | Not Specified | < 20% (Inter-day/Inter-operator) | LC-MS analysis |
| Ursodeoxycholic acid impurities | 97.11% - 100.75% | < 3.5% | RP-HPLC nih.gov |
This table provides examples of typical accuracy and precision values for the analysis of fatty acids and related compounds. Data specific to this compound is not available.
Biological and Ecological Significance of 12 Oxopentadecanoic Acid
Role of 12-Oxopentadecanoic Acid in Plant Signal Transduction
The signaling role of 12-OPDA is multifaceted, involving complex interactions within the cell that are distinct from the canonical jasmonic acid pathway. It is recognized as a key signaling compound in mechanotransduction, the process by which plants respond to mechanical stimuli. nih.gov For instance, in mechanically stimulated tendrils of Bryonia dioica, OPDA levels increase significantly, correlating with the coiling response. nih.gov
A significant aspect of OPDA signaling is its ability to function independently of the canonical jasmonate pathway, which is primarily mediated by jasmonoyl-L-isoleucine (JA-Ile). frontiersin.org The well-characterized jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms a receptor complex that targets Jasmonate ZIM-domain (JAZ) repressor proteins for degradation, thereby activating gene expression. nih.govfrontiersin.org
However, OPDA itself does not bind to the COI1-JAZ co-receptor complex and can therefore trigger cellular responses through a COI1-independent mechanism. nih.govnih.govnih.gov This allows OPDA to regulate a specific set of genes, referred to as OPDA-specific response genes (ORGs), which are not induced by JA or methyl jasmonate (MeJA). nih.gov These genes often encode signaling components, transcription factors, and proteins related to stress responses. nih.gov This independent signaling capability is crucial for a full wounding response in plants like Arabidopsis thaliana. nih.gov In the absence of JA/JA-Ile, OPDA can sustain resistance against certain herbivores and pathogens, highlighting its distinct and vital role in plant defense. nih.gov
The OPDA signaling pathway is intricately connected with other hormonal signaling networks within the plant, creating a complex web of crosstalk that allows for fine-tuned responses to environmental stimuli. nih.gov OPDA signaling can stimulate and coordinate with various defense-related pathways, including those of salicylic (B10762653) acid (SA), abscisic acid (ABA), and ethylene (B1197577) (ET). nih.gov For example, OPDA signaling can lead to the accumulation of ABA, which in turn activates a transient production of reactive oxygen species (ROS), a common component of defense signaling. nih.gov This integration allows the plant to mount a multi-pronged defense strategy. Conversely, OPDA signaling can suppress growth-related hormone pathways, such as auxin signaling, to redirect resources towards defense and survival under stress conditions. nih.gov
| Interacting Hormone | Type of Interaction with OPDA Signaling | Downstream Effect |
| Abscisic Acid (ABA) | Synergistic | OPDA can trigger ABA accumulation, leading to ROS production and stimulating callose synthesis for defense. nih.gov |
| Salicylic Acid (SA) | Crosstalk / Antagonistic | Both OPDA and SA pathways are central to plant defense, often acting antagonistically to fine-tune responses against different types of pathogens. nih.gov |
| Ethylene (ET) | Synergistic | Coordinates with OPDA and JA pathways to regulate defense responses against biotic and abiotic stress. nih.gov |
| Auxin | Antagonistic | OPDA signaling can suppress auxin pathways to prioritize defense over growth during stress events. nih.gov |
A key mechanism for OPDA's independent signaling involves its interaction with specific proteins within the chloroplast, where it is synthesized. nih.gov Research has identified the plastidial cyclophilin 20-3 (CYP20-3) as a receptor for OPDA. nih.gov Upon binding to OPDA, the OPDA-CYP20-3 complex interacts with other proteins, leading to an increase in the synthesis of the amino acid cysteine. nih.gov
This process initiates a retrograde signaling pathway, where a signal is transmitted from the chloroplast to the nucleus to alter gene expression. nih.gov The increased cysteine production leads to the synthesis of glutathione, which alters the redox state of the cell. nih.govresearchgate.net This change in cellular redox potential is conveyed to the nucleus, where it activates a class of transcription factors known as TGA transcription factors. nih.gov These redox-sensitive TGA factors then induce the transcription of OPDA-responsive genes, completing the signaling cascade from the chloroplast to the nucleus. nih.gov
The signaling activities of 12-OPDA are crucial for regulating a broad spectrum of plant processes related to defense, stress adaptation, and development. researchgate.net
Plant Immunity: OPDA is a key regulator of plant immunity against various pests and pathogens. d-nb.infomdpi.com Its metabolic pathways are activated in response to herbivory and microbial attack. nih.gov The resulting signaling cascade helps to activate defense mechanisms, contributing to both local and systemic resistance. nih.govresearchgate.net
Stress Acclimation: Plants accumulate OPDA in response to various abiotic stresses, such as wounding, extreme temperatures, and UV damage. nih.gov The OPDA signaling pathway plays a significant role in helping plants acclimate to these challenging environmental conditions by modulating gene expression and physiological responses. nih.gov
Developmental Processes: Beyond stress responses, jasmonates, including OPDA, are involved in numerous developmental processes. frontiersin.org These include root growth, tendril coiling, fruit ripening, senescence, and reproductive development, demonstrating the fundamental role of this class of molecules throughout the plant life cycle. frontiersin.orgfrontiersin.org
Ecological Presence and Implications of Oxo-Fatty Acids
Oxo-fatty acids are not limited to terrestrial plants; they are also found in aquatic ecosystems, where they play important ecological roles. These compounds are part of a larger group of oxylipins produced by various organisms, including microalgae. uni-goettingen.denih.gov
Marine microalgae, which are foundational to aquatic food webs, produce a diverse array of fatty acids and their derivatives. nih.govfrontiersin.orgmdpi.com The marine diatom Skeletonema marinoi is known to produce a rich portfolio of lipids and lipid-like molecules, including various oxylipins. nih.govresearchgate.net While this species is a known producer of polyunsaturated fatty acids and their oxidized derivatives, specific studies have also identified the presence of saturated oxo-fatty acids (SOFAs). nih.govmdpi.com For example, untargeted metabolomics has revealed the presence of compounds like 7-oxoheptadecanoic acid and 9-oxoheptadecanoic acid in S. marinoi. nih.gov
The production of these oxylipins by diatoms like S. marinoi can increase during periods of environmental stress, such as nutrient limitation, which often occurs at the end of algal blooms. nih.govresearchgate.net These compounds are believed to have significant ecological implications, potentially acting as toxins or signaling molecules (infochemicals) that can deter predators, regulate competition with other phytoplankton, and influence interactions with bacteria. nih.govresearchgate.net
Presence in Biota and Environmental Context
While specific data on the widespread distribution of this compound in various organisms and environments remain limited in scientific literature, its existence can be inferred from the well-established metabolism of odd-chain fatty acids. Odd-chain fatty acids, such as its precursor pentadecanoic acid, are found in various biological systems.
In marine environments, pentadecanoic acid has been identified in certain species of fish. The microbial communities present in the rumen of ruminant animals are known to synthesize odd-chain fatty acids, which are subsequently incorporated into the milk and tissues of these animals. Consequently, dairy products are a recognized dietary source of odd-chain fatty acids for humans.
The presence of this compound in the environment is likely linked to microbial activity. Long-chain hydroxy acids, which are structural relatives of oxo-fatty acids, have been discovered in lacustrine sediments, suggesting their formation through microbial oxidation of other fatty acids. Given that soil and aquatic environments harbor diverse microbial populations capable of a wide range of metabolic activities, it is plausible that this compound is formed in these settings through the microbial oxidation of pentadecanoic acid.
The following table summarizes the known and potential sources of the precursor pentadecanoic acid, which could lead to the formation of this compound.
| Source Category | Specific Examples | Potential for this compound Formation |
| Dietary | Dairy products, certain fish species | Ingestion and subsequent metabolism by gut microbiota or host enzymes. |
| Microbial | Rumen microbiota, soil and aquatic microorganisms | Direct production through microbial metabolic pathways. |
| Endogenous | Synthesized from propionyl-CoA | Formation as a metabolic intermediate. |
Microbial Roles in Secondary Metabolite Production
Oxidized fatty acids, a class of molecules that includes this compound, are recognized as significant signaling molecules in the intricate communication networks between different biological kingdoms. While the direct involvement of this compound in the production of specific secondary metabolites has not been extensively documented, the broader family of oxylipins, to which it belongs, plays crucial roles in microbial interactions and signaling.
Microorganisms can utilize fatty acid derivatives as signals to regulate processes such as morphogenesis, pathogenicity, and the production of secondary metabolites. For instance, certain yeast species use 3-hydroxy oxylipins, derived from the incomplete beta-oxidation of fatty acids, for quorum sensing, a mechanism that allows them to coordinate gene expression based on population density.
It is plausible that this compound, or its derivatives, could function in a similar capacity within certain microbial communities. Its production by one microorganism could potentially influence the secondary metabolite profile of neighboring species. The structural characteristics of oxo-fatty acids, with their reactive carbonyl group, make them suitable candidates for enzymatic modification and incorporation into more complex bioactive molecules.
The table below outlines the established roles of related oxylipins in microbial signaling, suggesting potential functions for this compound.
| Oxylipin Example | Producing Organism(s) | Function | Potential Relevance to this compound |
| 3-hydroxy oxylipins | Yeasts (e.g., Candida albicans) | Quorum sensing, morphogenesis. | Could act as a signaling molecule in microbial communities. |
| Jasmonic acid and related compounds | Plants, fungi | Regulation of secondary metabolite production, defense responses. | May influence the production of secondary metabolites in interacting microbes. |
Contribution to General Lipid Metabolism and Related Biological Processes
Intermediacy in Fatty Acid Biosynthesis
The biosynthesis of odd-chain fatty acids, including the precursor to this compound, pentadecanoic acid, originates from a different starter unit than the more common even-chain fatty acids. While even-chain fatty acid synthesis is initiated with acetyl-CoA, the synthesis of odd-chain fatty acids begins with propionyl-CoA.
Propionyl-CoA can be generated from several metabolic sources, including the fermentation of dietary fibers by gut microbiota and the degradation of certain amino acids. In ruminant animals, the microbial fermentation in the rumen is a significant source of propionyl-CoA, leading to the synthesis of odd-chain fatty acids.
Once formed, pentadecanoic acid can undergo further modifications, including oxidation to form this compound. This oxidation step would be catalyzed by specific enzymes, likely belonging to the hydroxylase or oxidase families.
The following table details the key steps in the biosynthesis of the precursor to this compound.
| Step | Description | Key Molecules |
| 1. Propionyl-CoA Formation | Propionyl-CoA is generated from various metabolic pathways. | Propionyl-CoA |
| 2. Chain Elongation | Propionyl-CoA serves as the primer for fatty acid synthase, which adds two-carbon units from malonyl-CoA in successive cycles to build the fatty acid chain. | Malonyl-CoA, Fatty Acid Synthase |
| 3. Formation of Pentadecanoic Acid | After six cycles of elongation, the 15-carbon saturated fatty acid, pentadecanoic acid, is produced. | Pentadecanoic acid |
| 4. Oxidation | Pentadecanoic acid can then be oxidized at the 12th carbon position to yield this compound. | This compound |
Involvement in Cellular Metabolic Profiles (e.g., Lipid Metabolism Pathways)
The metabolism of this compound is likely integrated into the broader network of fatty acid degradation pathways. As an odd-chain fatty acid, its breakdown would follow the general principles of β-oxidation, with some key distinctions.
Upon entering the β-oxidation spiral, this compound would undergo successive rounds of enzymatic reactions, leading to the sequential removal of two-carbon units in the form of acetyl-CoA. However, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.
The resulting propionyl-CoA can then be converted to succinyl-CoA, which is an intermediate of the citric acid cycle. This provides an anaplerotic entry point into this central metabolic hub, replenishing its intermediates and supporting cellular energy production.
The presence and metabolism of odd-chain fatty acids like this compound can therefore influence the cellular metabolic profile by contributing to the pool of citric acid cycle intermediates. This is particularly relevant in conditions of increased metabolic demand.
The table below summarizes the key aspects of the catabolism of this compound and its impact on cellular metabolism.
| Metabolic Process | Description | Key Products | Cellular Impact |
| β-Oxidation | Sequential breakdown of the fatty acid chain. | Acetyl-CoA, Propionyl-CoA | Generation of energy precursors. |
| Propionyl-CoA Metabolism | Conversion of propionyl-CoA to succinyl-CoA. | Succinyl-CoA | Replenishment of citric acid cycle intermediates (anaplerosis). |
Derivatives and Analogues of 12 Oxopentadecanoic Acid
Structural Characteristics of Related Oxo-Fatty Acid Derivatives
The structural diversity of oxo-fatty acid derivatives is vast, ranging from simple hydroxylated forms to complex structures featuring polycyclic systems. These variations are crucial in determining the molecule's function and interaction with biological systems.
Hydroxy-oxo-fatty acids are a class of oxidized fatty acids characterized by the presence of both a hydroxyl (-OH) and a ketone (C=O) group along their aliphatic chain. An example of such a compound is 15-hydroxy-12-oxopentadecanoic acid. This molecule features a 15-carbon backbone, a carboxylic acid group at one end, a ketone group at the 12th carbon, and a hydroxyl group at the terminal (omega) carbon.
The presence of these functional groups imparts a distinct polarity and reactivity to the molecule compared to its parent fatty acid. The hydroxyl group can participate in hydrogen bonding and esterification, while the oxo group is a site for nucleophilic attack and can influence the molecule's conformation. The omega-hydroxylation, in particular, is a known metabolic pathway for fatty acids, often mediated by cytochrome P450 enzymes. nih.govsemanticscholar.org
Table 1: Physicochemical Properties of 15-Hydroxypentadecanoic Acid (Related Structure) (Data for the specific 12-oxo derivative is not readily available; properties of the parent hydroxy acid are provided for reference.)
| Property | Value | Source |
| Molecular Formula | C15H30O3 | nih.gov |
| Molecular Weight | 258.40 g/mol | nih.gov |
| IUPAC Name | 15-hydroxypentadecanoic acid | nih.gov |
Saturated Oxo Fatty Acids (SOFAs) are a class of lipids that feature a ketone group at various positions along a saturated fatty acid chain. nih.gov The position of this oxo functionality is a key structural characteristic, giving rise to numerous regioisomers, each with potentially different biological activities. bohrium.com For instance, oxostearic acids (OSAs) and oxopalmitic acids (OPAs) have been identified in biological samples like human plasma and milk. acs.orgresearchgate.net
The general structure of a SOFA is a straight-chain carboxylic acid with a ketone group located at a specific carbon. This class of lipids has been recognized as a previously understudied group of endogenous bioactive molecules. acs.org The location of the oxo group can significantly influence the molecule's physical properties and how it interacts with enzymes and cell membranes. bohrium.com
Table 2: Examples of Saturated Oxo Fatty Acid (SOFA) Regioisomers
| Compound Name | Abbreviation | Carbon Chain Length | Position of Oxo Group |
| 6-Oxostearic Acid | 6OSA | 18 | 6 |
| 7-Oxostearic Acid | 7OSA | 18 | 7 |
| 8-Oxostearic Acid | 8OSA | 18 | 8 |
| 9-Oxostearic Acid | 9OSA | 18 | 9 |
| 10-Oxopalmitic Acid | 10OPA | 16 | 10 |
| 14-Oxopalmitic Acid | 14OPA | 16 | 14 |
Nature produces a wide array of fatty acid-derived natural products that incorporate complex structural features, including aromatic and polycyclic rings. nih.gov These moieties are typically formed through enzymatic processes, such as the action of polyketide synthase (PKS) enzymes, which can use fatty acids as substrates to generate aromatic compounds. nih.gov While a direct derivative of 12-oxopentadecanoic acid featuring a polycyclic system is not commonly cited, the principles of fatty acid modification in nature suggest its possibility.
The addition of a bulky, rigid polycyclic structure to a flexible fatty acid chain dramatically alters the molecule's three-dimensional shape, solubility, and electronic properties. These complex derivatives often serve specialized biological roles, such as in chemical defense or signaling. uq.edu.au The synthesis of such complex molecules in the laboratory presents significant challenges but offers opportunities to create novel compounds with unique properties. nih.gov
Synthesis and Characterization of Novel Oxo-Fatty Acid Analogues
The generation of novel oxo-fatty acid analogues is essential for studying their properties and potential applications. Chemical synthesis allows for precise control over the structure, enabling the creation of molecules not readily found in nature.
Creating modified oxo-fatty acid structures often requires multi-step synthetic pathways. A key strategy for the synthesis of a library of SOFAs is the use of a green and efficient photochemical hydroacylation reaction. nih.govacs.org This method involves the reaction between commercially available ω-alkenoic acids and various aldehydes under mild conditions, often using water as a solvent and a simple organic molecule as a photoinitiator. mdpi.com
This photochemical process is advantageous because it is a one-step reaction that can be scaled up to produce gram quantities of the desired oxo-fatty acids. acs.org Following the introduction of the oxo group, further chemical modifications can be performed. For example, the ketone can be reduced to a secondary alcohol, which can then be esterified with another fatty acid to create more complex lipid structures like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). mdpi.com These multi-step approaches provide the flexibility to generate a diverse library of analogues for further investigation. mdpi.com
Investigative Studies on Biological Activities of Analogues
Investigative studies into the biological activities of oxo-fatty acid analogues have revealed their potential as bioactive lipids. Research has primarily focused on their effects on cell growth and proliferation.
Studies on various synthesized SOFAs have demonstrated their ability to inhibit the in vitro cell growth of several human cancer cell lines. nih.gov For example, certain regioisomers of oxostearic acid (OSA) were found to inhibit the proliferation of human lung carcinoma A549 cells. acs.org Specifically, 6-OSA and 7-OSA showed the most significant cell growth inhibitory potency. nih.govresearchgate.net Further investigation into the mechanism of action revealed that these compounds could suppress the expression of STAT3 and c-myc, which are key regulators of cell growth and proliferation. nih.gov
These findings suggest that naturally occurring SOFAs and their synthetic analogues may play a role in cellular regulation and could serve as lead compounds for the development of new therapeutic agents. nih.gov The observed bioactivity is often dependent on the specific structure of the analogue, particularly the position of the oxo group along the fatty acid chain, highlighting the importance of studying a wide range of derivatives. bohrium.comresearchgate.net Other related fatty acid derivatives, such as 2-hydroxyoleic acid, have also shown potent anti-cancer activities in various models. gerli.com
Cellular Mechanism Studies (e.g., in vitro assessments of cell invasion inhibition)
The anti-cancer potential of this compound analogues has been primarily investigated through in vitro studies focusing on their impact on cancer cell viability and the underlying molecular mechanisms. A notable analogue, 12-methyltetradecanoic acid (12-MTA), has demonstrated significant activity against various cancer cell lines.
Research has shown that 12-MTA can inhibit the proliferation of a range of cancer cells, with half-maximal inhibitory concentrations (IC50) between 17.99 and 35.44 µg/ml. nih.gov In human prostate cancer cells (PC3), 12-MTA has been observed to induce cell death through apoptosis, a process of programmed cell death that is crucial for eliminating cancerous cells. nih.gov This apoptotic effect is associated with a four to seven-fold increase in the activity of caspase-3, a key enzyme in the execution phase of apoptosis, when PC3 cells are treated with 50 µg/ml of 12-MTA. nih.gov
Further mechanistic studies have revealed that 12-MTA's anti-proliferative effects are linked to its ability to modulate eicosanoid metabolism. Specifically, at a concentration of 25 µg/ml, 12-MTA was found to reduce the levels of 5-hydroxyeicosatetraenoic acid (5-HETE) by 45%. nih.gov 5-HETE is a metabolite produced by the enzyme 5-lipoxygenase (5-LOX) and is known to promote cancer cell survival. The protective role of 5-HETE was further highlighted by the observation that the addition of exogenous 5-HETE could shield PC3 cells from 12-MTA-induced cell death. nih.gov These findings suggest that the anti-cancer activity of 12-MTA is, at least in part, mediated by its selective inhibition of the 5-lipoxygenase pathway. nih.gov
While direct assessments of cell invasion for 12-MTA are not extensively documented, the inhibition of cell proliferation and induction of apoptosis are fundamental to preventing cancer metastasis, of which cell invasion is a critical early step. Another branched-chain fatty acid, pentadecanoic acid, has been shown to inhibit the migration and invasion of human breast cancer stem-like cells. researchgate.net This is often associated with the modulation of proteins involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. researchgate.net
| Parameter | Cell Line | Observation | Concentration |
|---|---|---|---|
| Inhibition of Proliferation (IC50) | Various | 17.99 - 35.44 µg/ml | N/A |
| Induction of Apoptosis | PC3 (Prostate Cancer) | Increased cell death | Not specified |
| Caspase-3 Activation | PC3 (Prostate Cancer) | 4 to 7-fold increase | 50 µg/ml |
| 5-HETE Reduction | PC3 (Prostate Cancer) | 45% decrease | 25 µg/ml |
Exploration of Bioactivity in Model Organisms
The anti-tumor effects of analogues of this compound have also been evaluated in preclinical animal models, providing crucial information on their in vivo efficacy. Studies involving the targeted delivery of 12-methyltetradecanoic acid (12-MTA) have shown promising results in solid tumor models.
In one significant study, the targeted arterial delivery of 12-MTA was assessed in a rabbit model bearing VX2 squamous cell carcinoma. elsevierpure.com This approach allows for the direct administration of the therapeutic agent to the tumor site, potentially increasing its efficacy while minimizing systemic exposure. The results demonstrated a dose-dependent inhibition of tumor growth in the animals that received 12-MTA. elsevierpure.com In contrast, treatment with myristic acid, a saturated fatty acid of the same carbon length, was found to stimulate tumor growth, highlighting the specific anti-tumor properties of the branched-chain structure of 12-MTA. elsevierpure.com
The investigation into the mechanism of action within the tumor microenvironment revealed that 12-MTA treatment led to a significant decrease in the levels of 5-hydroxyeicosatetraenoic acid (5-HETE) and a concurrent increase in 15-HETE levels within the tumor tissue two and seven days post-treatment. elsevierpure.com This in vivo finding corroborates the in vitro data suggesting that 12-MTA's anti-tumor activity is associated with the modulation of the lipoxygenase (LOX) pathway. nih.govelsevierpure.com The presence of 5-LOX and cyclooxygenase-2 (COX-2) proteins in the VX2 tumors was confirmed, indicating that these enzymes are relevant targets in this tumor model. elsevierpure.com Interestingly, microscopic examination of the tumors following treatment with 12-MTA showed no changes in tumor cell morphology or in the activity of caspase-3, suggesting that the observed tumor growth inhibition in this in vivo model may be mediated by mechanisms other than the direct induction of apoptosis. elsevierpure.com
Further supporting the in vivo potential of this class of compounds, a study on 13-methyltetradecanoic acid (13-MTD), another close analogue, demonstrated its ability to effectively inhibit the growth of T-cell non-Hodgkin's lymphoma (T-NHL) tumors in a xenograft mouse model. nih.gov The tumor inhibition rate in the group treated with 13-MTD was 40%, indicating a significant anti-tumor effect. nih.gov The mechanism in this model was linked to the downregulation of AKT phosphorylation and subsequent activation of caspases, leading to apoptosis. nih.gov
| Compound | Model Organism | Cancer Type | Key Findings |
|---|---|---|---|
| 12-Methyltetradecanoic Acid (12-MTA) | Rabbit | VX2 Squamous Cell Carcinoma | Dose-dependent inhibition of tumor growth. elsevierpure.com |
| 12-Methyltetradecanoic Acid (12-MTA) | Rabbit | VX2 Squamous Cell Carcinoma | Decreased intratumoral 5-HETE levels. elsevierpure.com |
| 13-Methyltetradecanoic Acid (13-MTD) | Mouse (Xenograft) | T-cell Non-Hodgkin's Lymphoma | 40% tumor inhibition rate. nih.gov |
Future Research Directions in 12 Oxopentadecanoic Acid Studies
The scientific understanding of 12-oxopentadecanoic acid (12-OPA), a member of the oxidized fatty acid family, is still in its nascent stages. While its presence has been detected in various biological systems, a comprehensive view of its biochemical lifecycle and mechanism of action remains largely uncharted territory. The following sections outline critical areas of future research that are essential for decoding the full biological significance of this compound.
Q & A
Q. What enzymatic pathways are involved in the biosynthesis of 12-oxopentadecanoic acid, and how can researchers validate these pathways experimentally?
this compound is synthesized via the α-linolenic acid (ALA) metabolic pathway. Key steps include the conversion of 12,13-OPDA (a jasmonate precursor) by hydroperoxide lyase (HPL1) into this compound . To validate this pathway:
- Methodology : Use in vitro enzyme assays with recombinant HPL1 and substrate (12,13-OPDA), followed by LC-MS or GC-MS to detect product formation. Transcriptomic analysis can confirm HPL1 expression under stress conditions (e.g., salt stress) .
- Experimental Design : Combine genetic knockdown/knockout models (e.g., HPL1-deficient plants) with metabolite profiling to observe pathway disruption.
Q. What analytical methods are recommended for quantifying this compound in plant tissues?
Accurate quantification requires:
- Sample Preparation : Solid-phase extraction (SPE) to isolate oxylipins from lipid matrices.
- Instrumentation : High-resolution LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Use deuterated internal standards (e.g., d₅-12-oxopentadecanoic acid) to correct for matrix effects .
- Validation : Perform recovery experiments and calibration curves in biological matrices (e.g., rice root extracts) to ensure precision (±15% RSD) .
Q. What is the biological role of this compound in plant stress responses?
this compound is implicated in stress signaling, particularly under salinity and ABA-mediated stress. It interacts with jasmonic acid (JA) and flavonoid biosynthesis pathways to enhance antioxidant capacity .
- Experimental Approach : Compare wild-type and mutant plants under salt stress using metabolomic and transcriptomic profiling. Measure oxidative stress markers (e.g., H₂O₂, MDA) and correlate with this compound levels .
Advanced Research Questions
Q. How can researchers address contradictions in reported metabolic flux data for this compound biosynthesis?
Conflicting flux data often arise from tissue-specific enzyme activity or environmental variables. Strategies include:
- Controlled Experiments : Standardize growth conditions (light, temperature, nutrient availability) across studies.
- Isotopic Labeling : Use ¹³C-labeled ALA to trace carbon flow through competing pathways (e.g., β-oxidation vs. HPL1-mediated cleavage) .
- Meta-Analysis : Compare datasets from multiple studies (e.g., transcriptomic repositories like NCBI GEO) to identify conserved regulatory nodes .
Q. What experimental designs can elucidate the substrate specificity of HPL1 in producing this compound?
HPL1 catalyzes the cleavage of 12,13-OPDA but may exhibit promiscuity under certain conditions.
- Kinetic Assays : Measure enzyme activity with alternative substrates (e.g., 9,10-OPDA) using purified HPL1. Calculate Kₘ and Vₘₐₓ to compare efficiency .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve HPL1-substrate binding interactions. Mutate active-site residues (e.g., His-234) to assess impact on product formation .
Q. How can researchers reconcile discrepancies between in vivo and in vitro production rates of this compound?
Discrepancies may stem from compartmentalization (e.g., plastid vs. cytoplasmic localization of HPL1) or co-factor availability.
Q. What strategies are effective for studying the synergistic effects of this compound with other oxylipins?
- Combinatorial Treatment : Apply this compound with JA, traumatic acid, or ABA to plant models and measure synergistic/antagonistic effects on gene expression (e.g., LOX2, AOS) .
- Network Analysis : Construct interaction networks using transcriptomic data to identify co-regulated pathways (e.g., flavonoid biosynthesis) .
Q. How can researchers optimize protocols for in vitro reconstitution of this compound biosynthesis?
- Enzyme Cocktails : Combine purified HPL1 with upstream enzymes (e.g., lipoxygenase, allene oxide synthase) in a cell-free system.
- Reaction Optimization : Adjust pH (6.5–7.5), temperature (25–30°C), and co-factor concentrations (e.g., 10 µM Fe²⁺) to maximize yield .
Tables
Table 1. Key Enzymes and Substrates in this compound Biosynthesis
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| HPL1 | 12,13-OPDA | This compound | |
| Lipoxygenase | α-Linolenic acid | 13(S)-HpOTrE |
Table 2. Common Challenges in Quantifying this compound
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Matrix interference in LC-MS | Use deuterated internal standards | |
| Low abundance in tissues | Enrich via SPE or derivatization (e.g., PFB) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
